molecular formula C27H33N3O3 B11249713 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide

2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide

Cat. No.: B11249713
M. Wt: 447.6 g/mol
InChI Key: DGZGJXNPZDARCR-UHFFFAOYSA-N
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Description

2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a propylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide involves multiple steps. One common method includes the microwave-assisted synthesis of 11-substituted-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives. This process is catalyzed by silica-supported fluoroboric acid and involves the reaction of appropriate starting materials under controlled microwave conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties.

Scientific Research Applications

2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems such as gamma-aminobutyric acid (GABA) and serotonin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-propylacetamide apart from similar compounds is its unique combination of functional groups and its specific interactions with biological targets. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

2-[6-(2-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-propylacetamide

InChI

InChI=1S/C27H33N3O3/c1-5-14-28-24(32)17-30-21-12-8-7-11-19(21)29-20-15-27(2,3)16-22(31)25(20)26(30)18-10-6-9-13-23(18)33-4/h6-13,26,29H,5,14-17H2,1-4H3,(H,28,32)

InChI Key

DGZGJXNPZDARCR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OC

Origin of Product

United States

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